![molecular formula C22H20Cl3N3OS B2615025 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 899906-16-2](/img/structure/B2615025.png)
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]deca-1,3-dien-2-yl group, which is a type of cyclic compound with two rings sharing a single atom . The molecule also contains chlorophenyl groups, which are aromatic rings with chlorine atoms, and an acetamide group, which is a carboxylic acid derivative.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The spiro[4.5]deca-1,3-dien-2-yl group would introduce a level of three-dimensionality to the molecule .科学的研究の応用
Electrochemical Reduction Studies
A study explored the electrochemical reduction of a related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, investigating both voltammetric processes and dissolving-metals synthesis. This research provides insights into the electrochemical properties of diazaspirodecanes, which may be relevant to the compound (Zhou et al., 2010).
Radioprotective Properties
A related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, suggesting potential research avenues in radiation protection for similar compounds (Shapiro et al., 1968).
Triphenylphosphine Promoted Reactions
Research involving triphenylphosphine and related compounds, like arylidene N,N'-dimethylbarbituric acids, formed various diazaspirodecanes with high regioselectivity and diastereoselectivity. This study highlights the potential of using such compounds in organic synthesis (Han et al., 2020).
Antimicrobial Applications
A study on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides revealed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential antimicrobial applications for structurally similar compounds (Desai et al., 2008).
Enantiodivergent Synthesis
Another study focused on the enantiodivergent synthesis of bis-spiropyrrolidines, using diazaspirodecanes as intermediates. This research underlines the compound's utility in generating chiral centers for potential pharmaceutical applications (Conde et al., 2015).
Antitumor and Antioxidant Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the compound , have shown promising antitumor and antioxidant activities in studies, suggesting potential applications in cancer and oxidative stress-related research (Hamama et al., 2013).
Anticancer and Antidiabetic Applications
A study on spirothiazolidines analogs, including compounds similar to 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide, demonstrated significant anticancer and antidiabetic properties, highlighting its potential in therapeutic applications (Flefel et al., 2019).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, structurally related to the compound , showed significant antiviral and antiapoptotic effects, specifically in the treatment of Japanese encephalitis. This suggests potential antiviral applications for similar compounds (Ghosh et al., 2008).
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVLNPEPJOUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

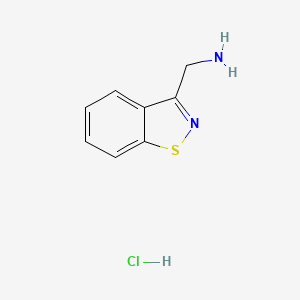
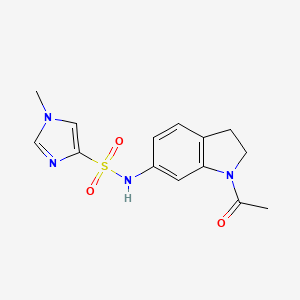
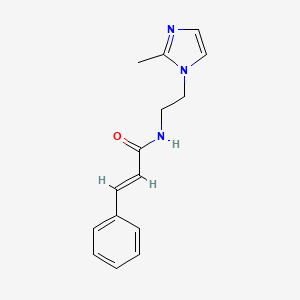
![2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2614948.png)


![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)
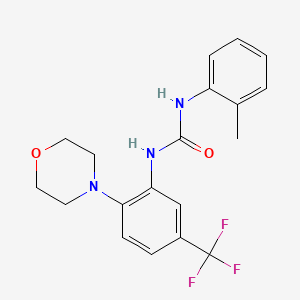
![2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B2614954.png)
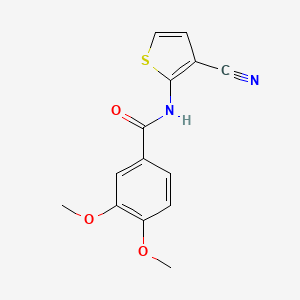
![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2614962.png)
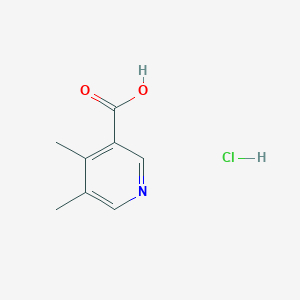
![2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2614965.png)